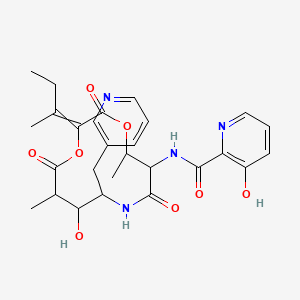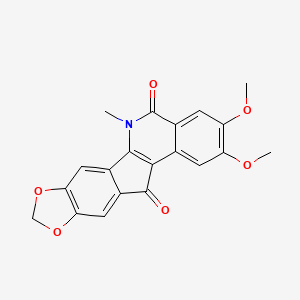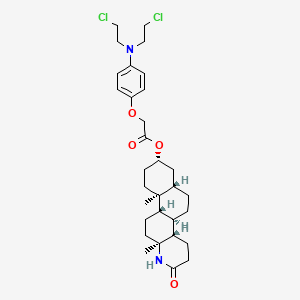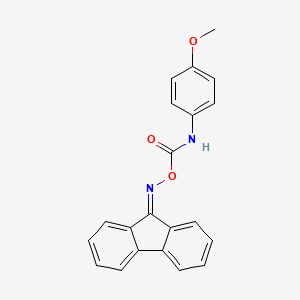![molecular formula C16H18ClN5O B1206429 N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide is a member of tetrazoles.
Wissenschaftliche Forschungsanwendungen
Structural Analysis
- The compounds related to N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide exhibit a 'V' shaped structure with angles between aromatic planes. This structural feature is crucial for intermolecular interactions and contributes to the 3-D arrangement of the molecules. Such molecular architecture is essential for understanding the reactivity and potential applications of these compounds (Boechat et al., 2011).
Corrosion Inhibition
- Similar compounds have been studied for their corrosion inhibition properties. These molecules can efficiently protect metals like carbon steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
- Derivatives of similar acetamide compounds have shown promising antibacterial and anti-enzymatic potentials. This suggests potential applications in developing new antimicrobial agents or in the study of bacterial resistance mechanisms (Nafeesa et al., 2017).
Antitumor Activity
- Some acetamide derivatives bearing different heterocyclic rings have exhibited significant antitumor activity in vitro. This indicates their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Photochemical and Thermochemical Modeling
- The study of photochemical and thermochemical properties of related compounds has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).
Enzyme Inhibition
- Certain acetamide derivatives have demonstrated enzyme inhibition properties, specifically against lipoxygenase (LOX), suggesting potential applications in the study and treatment of diseases related to enzyme dysregulation (Iqbal et al., 2017).
Eigenschaften
Produktname |
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide |
|---|---|
Molekularformel |
C16H18ClN5O |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN5O/c17-13-5-3-11(4-6-13)16-19-21-22(20-16)9-15(23)18-14-8-10-1-2-12(14)7-10/h3-6,10,12,14H,1-2,7-9H2,(H,18,23) |
InChI-Schlüssel |
VMEDHRYDUGZJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



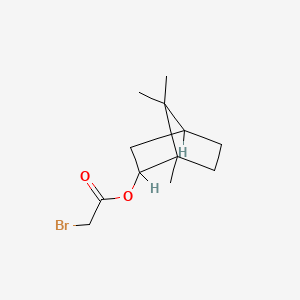
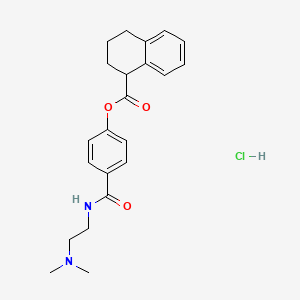
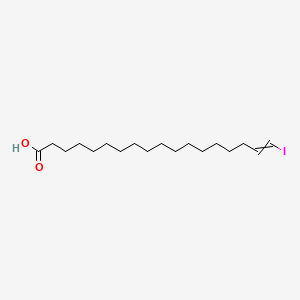

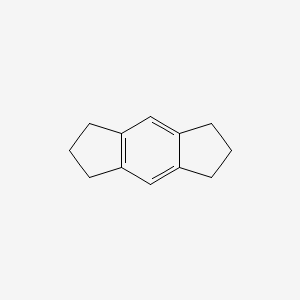
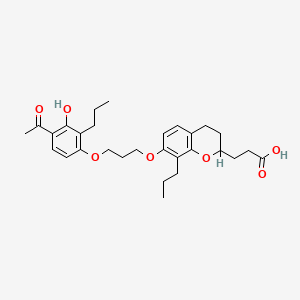
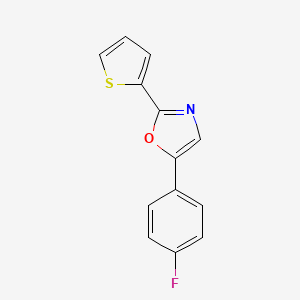
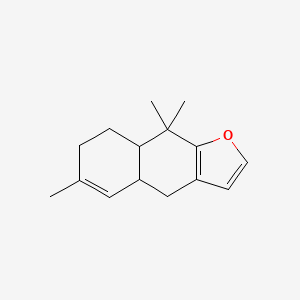
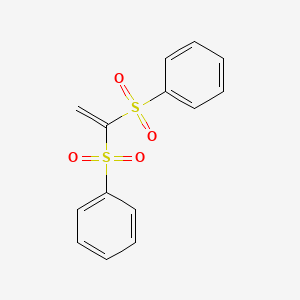
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)
